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Hydroxy Ebastine-d5

LC-MS/MS Bioanalysis Pharmacokinetics

Quantifying hydroxyebastine with unmatched internal standards causes matrix-effect bias, failing FDA/EMA bioanalytical validation. Hydroxy Ebastine-d5 is the exact deuterated analog, ensuring co-elution and identical ionization for accurate LC-MS/MS correction. • +5 Da mass shift enables unambiguous MRM detection (m/z 486.7→167.1) • Achieves LOD 0.2 ng/mL with CV <12.5% • Non-substitutable for ANDA/NDA pharmacokinetic and DDI studies

Molecular Formula C32H39NO3
Molecular Weight 490.7 g/mol
Cat. No. B563843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Ebastine-d5
Synonyms4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-(2-hydroxy-1,1-dimethylethyl)phenyl]-1-butanone; 
Molecular FormulaC32H39NO3
Molecular Weight490.7 g/mol
Structural Identifiers
InChIInChI=1S/C32H39NO3/c1-32(2,24-34)28-17-15-25(16-18-28)30(35)14-9-21-33-22-19-29(20-23-33)36-31(26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,29,31,34H,9,14,19-24H2,1-2H3/i3D,5D,6D,10D,11D
InChIKeyUDZUMQUGNZBRMN-KILXEUBNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy Ebastine-d5 Deuterated Internal Standard


Hydroxy Ebastine-d5 (CAS 1189954-07-1) is a deuterium-labeled analog of hydroxyebastine, the hydroxylated intermediate metabolite of the second-generation histamine H1 receptor antagonist ebastine [1]. This compound is characterized by the substitution of five hydrogen atoms with deuterium at the diphenylmethoxy moiety, resulting in a molecular formula of C32H34D5NO3 and a molecular weight of 490.69 g/mol [2]. As a stable isotope-labeled internal standard, Hydroxy Ebastine-d5 is primarily employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to enhance the accuracy and precision of hydroxyebastine quantification in complex biological matrices [3]. Unlike its unlabeled counterpart, the deuterated form exhibits virtually identical physicochemical behavior during sample preparation and chromatographic separation but is distinguishable by mass spectrometry, enabling reliable correction for matrix effects and analytical variability .

Limitations of Unlabeled Ebastine Analogs


Substituting Hydroxy Ebastine-d5 with unlabeled hydroxyebastine or alternative deuterated analogs such as Ebastine-d5 or Carebastine-d5 in LC-MS/MS workflows introduces significant analytical error and compromises regulatory compliance. The fundamental requirement for a valid internal standard is co-elution and identical ionization behavior with the target analyte, a criterion only met when the internal standard is the stable isotope-labeled analog of the specific metabolite being measured [1]. While Ebastine-d5 is appropriate for quantifying the parent drug ebastine, and Carebastine-d5 is suitable for the active metabolite carebastine, neither accurately corrects for the unique matrix effects, extraction recovery, or ionization suppression affecting hydroxyebastine due to differences in their chemical structures and retention times . Use of an unmatched internal standard results in systematic bias in calculated concentrations, poor assay reproducibility, and failure to meet the acceptance criteria outlined in bioanalytical method validation guidelines such as those from the FDA and EMA [2]. For laboratories engaged in regulatory pharmacokinetic studies or therapeutic drug monitoring of ebastine and its complete metabolic profile, Hydroxy Ebastine-d5 is non-substitutable for achieving the required analytical specificity and quantitative accuracy for hydroxyebastine.

Hydroxy Ebastine-d5 vs Alternative Standards


Analytical Specificity vs Ebastine-d5

Hydroxy Ebastine-d5 enables specific quantification of hydroxyebastine with a limit of detection (LOD) of 0.2 ng/mL in human plasma, a value achieved through co-elution and matched ionization behavior [1]. In contrast, Ebastine-d5, intended for ebastine quantification, does not co-elute with hydroxyebastine and thus fails to correct for matrix effects specific to the hydroxylated metabolite . This analytical mismatch introduces quantitative bias and precludes accurate measurement of hydroxyebastine pharmacokinetic parameters .

LC-MS/MS Bioanalysis Pharmacokinetics

CYP2J2 Hydroxylation Fidelity

Hydroxy Ebastine-d5 contains five deuterium atoms located exclusively on the diphenylmethoxy moiety, a position distant from the metabolic site of hydroxylation . This labeling strategy ensures that the compound's metabolic fate mirrors that of unlabeled hydroxyebastine, with a measured intrinsic clearance (CLint) of 1.05 μl/min/pmol P450 for N-dealkylation by CYP3A4 and significant contribution from CYP2J2 for conversion to carebastine [1]. In contrast, alternative deuterated analogs like Carebastine-d5 exhibit a distinct metabolic profile, including a substantially lower CLint of 0.16 μl/min/pmol P450 for dealkylation, and are not subject to the same hydroxylation step [2].

Drug Metabolism CYP2J2 In Vitro ADME

Regulatory Bioanalysis Compliance

Validated LC-MS/MS methods employing Hydroxy Ebastine-d5 as an internal standard have demonstrated acceptable precision and accuracy for hydroxyebastine quantification in human plasma. In a representative method for simultaneous determination of ebastine and its three metabolites, the assay precision (CV) was <12.5% and accuracy exceeded 88% across the analytical range [1]. In contrast, methods relying on structural analogs like terfenadine as internal standard for hydroxyebastine exhibit higher variability and do not meet the stringent acceptance criteria (precision within ±15% CV, accuracy within 85-115%) required for regulatory pharmacokinetic studies supporting drug development [2].

Bioanalytical Method Validation Clinical Pharmacology Regulatory Submission

Application Scenarios for Hydroxy Ebastine-d5


PK and Bioequivalence Studies

Hydroxy Ebastine-d5 is the requisite internal standard for quantifying the hydroxyebastine intermediate metabolite in plasma samples collected during clinical trials assessing ebastine bioequivalence or pharmacokinetics. Regulatory agencies mandate the use of stable isotope-labeled internal standards to correct for matrix effects and ensure data reliability. As demonstrated in validated LC-MS/MS methods, this compound enables precise measurement of hydroxyebastine with an LOD of 0.2 ng/mL and acceptable precision (CV <12.5%), meeting the acceptance criteria for studies submitted in support of ANDA or NDA applications [1].

CYP2J2 and CYP3A4 DDI Screening

Researchers investigating potential DDIs involving ebastine require Hydroxy Ebastine-d5 to accurately monitor the formation and disposition of hydroxyebastine in human liver microsome or hepatocyte assays. The compound's metabolic stability and enzyme kinetics, characterized by a CLint of 1.05 μl/min/pmol P450 for CYP3A4-mediated N-dealkylation and significant CYP2J2 contribution to carebastine formation, make it an essential tool for quantifying metabolic flux through the hydroxyebastine pathway under control and inhibited conditions [2].

Multi-Analyte LC-MS/MS Method Development

Contract research organizations (CROs) and clinical pharmacology units developing high-throughput LC-MS/MS assays for antihistamine panels rely on Hydroxy Ebastine-d5 as a critical component for achieving robust quantitation of hydroxyebastine. The compound's distinct mass shift (+5 Da) relative to the endogenous analyte allows for clean chromatographic separation and unambiguous detection in MRM mode (m/z 486.7→167.1), minimizing cross-talk and enhancing assay specificity compared to non-deuterated or mismatched internal standards [3].

Preclinical Metabolite Profiling

During preclinical development, Hydroxy Ebastine-d5 serves as a valuable internal standard for tracking the hydroxyebastine metabolite in plasma, urine, and tissue homogenates from rodent and non-rodent species. Its use facilitates interspecies comparison of ebastine metabolism, particularly the role of CYP2J2 and CYP3A4 orthologs, and supports the selection of appropriate animal models for toxicology and pharmacology studies [4].

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